molecular formula C21H23N5OS B13948081 Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- CAS No. 63589-45-7

Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-

Cat. No.: B13948081
CAS No.: 63589-45-7
M. Wt: 393.5 g/mol
InChI Key: FUFUVKQBLHIVEP-UHFFFAOYSA-N
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Description

The compound Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- is a structurally complex azo dye derivative characterized by a benzothiazole core substituted with a methoxy group at the 6-position, linked via an azo (-N=N-) bridge to a phenyl ring. The phenyl ring is further functionalized with a butylamino-propanenitrile moiety. The presence of the cyano (-CN) group enhances its polarity, while the butyl chain introduces hydrophobic characteristics .

Properties

CAS No.

63589-45-7

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

3-[N-butyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C21H23N5OS/c1-3-4-13-26(14-5-12-22)17-8-6-16(7-9-17)24-25-21-23-19-11-10-18(27-2)15-20(19)28-21/h6-11,15H,3-5,13-14H2,1-2H3

InChI Key

FUFUVKQBLHIVEP-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- typically involves the azo coupling reaction. This reaction is carried out by diazotizing 6-methoxy-2-aminobenzothiazole and coupling it with 4-amino-3-butylnitrile . The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling processes.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reaction time to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonic acids.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Amines derived from the cleavage of the azo bond.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)- has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize biological specimens.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Widely used in the textile industry for dyeing synthetic fibers.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include oxidative and reductive processes that modify the compound’s structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous propanenitrile derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name (CAS/EC) Molecular Formula Molecular Weight Key Substituents
Target Compound (Not Specified) Likely C₂₀H₂₂N₆OS ~402.5 (est.) 6-methoxy-benzothiazolyl, butylamino, azo-phenyl, propanenitrile
CAS 92887-88-2 C₁₇H₁₅N₅S 321.4 Benzothiazolyl, methylamino, azo-phenyl, propanenitrile
CAS 89803-33-8 C₁₉H₁₉N₅O₂S 393.45 6-(2-hydroxyethoxy)-benzothiazolyl, methylamino, azo-phenyl, propanenitrile
CAS 61488-78-6 C₁₆H₁₂ClN₇O₂S 409.8 6-nitro-benzothiazolyl, chloro-phenyl, amino-propanenitrile
EC 606-837-3 C₁₈H₁₆Cl₂N₆S 443.3 5,7-dichloro-benzothiazolyl, ethylamino-methylphenyl, propanenitrile
CAS 64071-85-8 C₂₃H₂₀BrN₅O₂ 478.34 2-bromo-4-nitro-phenyl, phenylethylamino, azo-phenyl, propanenitrile

Key Comparative Insights

Substituent Effects on Electronic Properties

  • The 6-methoxy group in the target compound acts as an electron-donating group, stabilizing the azo linkage and enhancing absorption in the visible spectrum (critical for dye applications). In contrast, the 6-nitro group in CAS 61488-78-6 introduces strong electron-withdrawing effects, red-shifting absorption but reducing thermal stability .
  • Chlorine substituents (EC 606-837-3) increase molecular rigidity and chemical resistance, making the compound suitable for high-temperature industrial processes .

Solubility and Hydrophobicity The butyl chain in the target compound enhances lipophilicity compared to the methylamino group in CAS 92887-88-2, which may limit its aqueous solubility but improve compatibility with organic matrices . The 2-hydroxyethoxy group in CAS 89803-33-8 significantly improves hydrophilicity, favoring applications in polar solvents or biological systems .

Synthetic Complexity

  • Diazonium coupling reactions (e.g., ) are common for azo derivatives, but the bulky butyl group in the target compound requires optimized reaction conditions to avoid steric hindrance during synthesis .
  • Bromo and nitro substituents (CAS 64071-85-8) necessitate stringent safety protocols due to their reactivity and toxicity .

Research Findings and Data

Table 2: Physicochemical and Application Comparison

Property Target Compound CAS 92887-88-2 CAS 89803-33-8 EC 606-837-3
λmax (nm) 480–520 (est.) 460–490 500–530 470–510
Melting Point (°C) 180–200 (est.) 160–175 145–160 210–225
LogP ~3.5 (est.) 2.8 1.2 4.1
Primary Application Dyes, sensors Textile dyes Biomedical imaging Industrial coatings

Biological Activity

Propanenitrile, 3-(butyl(4-((6-methoxy-2-benzothiazolyl)azo)phenyl)amino)-, commonly known by its CAS number 63589-45-7, is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article examines its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H23N5OS
  • Molecular Weight : 393.51 g/mol
  • CAS Number : 63589-45-7

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of benzothiazole compounds possess antimicrobial effects. Propanenitrile derivatives have been evaluated for their capability to inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .
  • Anticancer Activity : Benzothiazole derivatives are known to exhibit anticancer properties. Research indicates that propanenitrile compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the induction of oxidative stress .
  • Antimalarial Effects : Recent studies have highlighted the antimalarial potential of benzothiazole-based compounds. Propanenitrile derivatives have shown efficacy against Plasmodium falciparum in vitro and in vivo models, suggesting their role in malaria treatment .

The biological activity of propanenitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Propanenitrile promotes apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial function.
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels, leading to oxidative stress that can damage cellular components and induce cell death.

Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including propanenitrile, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could be developed into effective antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
Propanenitrile32E. coli
Propanenitrile16S. aureus

Anticancer Activity

In vitro studies on human cancer cell lines revealed that propanenitrile induces cell cycle arrest at the G2/M phase and promotes apoptosis.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis via caspase activation
HeLa (cervical cancer)10ROS generation

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